1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S and a molecular weight of 194.64 g/mol . It is a derivative of pyrazole, characterized by the presence of a sulfonyl chloride group at the 4-position and methyl groups at the 1- and 3-positions of the pyrazole ring . This compound is known for its reactivity and is used in various chemical reactions and applications.
Mechanism of Action
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the lmptr1 pocket .
Mode of Action
The exact mode of action of 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride remains unclear due to the lack of specific studies . Based on the molecular simulation study of a related compound, it is suggested that the compound might have a desirable fitting pattern in the lmptr1 pocket, characterized by lower binding free energy .
Biochemical Analysis
Biochemical Properties
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a sulfonylating agent, which means it can transfer a sulfonyl group to other molecules. This interaction is crucial in the modification of biomolecules, affecting their function and activity. For instance, it can react with amino groups in proteins, leading to the formation of sulfonamide bonds, which can alter the protein’s structure and function .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can inhibit certain enzymes, leading to changes in metabolic pathways and cellular activities. For example, it has been observed to affect the activity of kinases, which are enzymes that play a crucial role in cell signaling and regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific sites on enzymes, leading to their inhibition or activation. This binding can result in changes in the enzyme’s conformation and activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound can result in cumulative effects on cells, including changes in gene expression and metabolic activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a noticeable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and transformation within the cell. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular activities. For example, it can inhibit enzymes involved in the synthesis of certain metabolites, resulting in altered metabolic profiles .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific cellular compartments can influence its effects on cellular function. For instance, the compound may accumulate in the cytoplasm or nucleus, where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall activity. For example, if the compound is localized in the mitochondria, it may influence mitochondrial function and energy production .
Preparation Methods
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1,3-dimethyl-1H-pyrazole with chlorosulfonic acid . The reaction typically occurs under controlled conditions, such as low temperatures and an inert atmosphere, to prevent unwanted side reactions. The resulting product is then purified through recrystallization or other purification techniques.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include bases (e.g., triethylamine), solvents (e.g., dichloromethane), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride can be compared with other similar compounds, such as:
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar structure but with an ethyl group at the 1-position.
3,4-Dimethyl-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive in sulfonylation reactions.
1H-Pyrazole-4-sulfonyl chloride: Lacks the methyl groups at the 1- and 3-positions, affecting its reactivity and properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1,3-dimethylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O2S/c1-4-5(11(6,9)10)3-8(2)7-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFSTQSBJFQGPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405049 | |
Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89501-93-9 | |
Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30405049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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